2-(4-Chlorophenoxy)-2-methyl-1-(2-methylpiperidin-1-yl)propan-1-one
Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-(2-methylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C16H22ClNO2 and its molecular weight is 295.80 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-methylpiperidine is 295.1339066 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoinitiated Polymerization
A study introduced a new compound for photoinitiated polymerization, demonstrating its utility in generating alkyl and nitroxide radicals under UV irradiation, which is crucial for the controlled polymerization of materials. This work highlights the potential of such compounds in the development of novel polymeric materials with tailored properties (Guillaneuf et al., 2010).
Stevens Rearrangement
Research on the Stevens rearrangement of related compounds has provided insight into the structural and mechanistic pathways, offering a deeper understanding of the reactions that such compounds can undergo. This understanding is vital for synthetic applications, especially in the design and synthesis of complex organic molecules (Bosch et al., 1981).
Antioxidant and Antimicrobial Potential
A study on novel piperidine derivatives, including compounds with similar structural motifs, showed promising antioxidant and antimicrobial activities. This suggests potential applications in the development of new therapeutic agents or preservatives (Harini et al., 2014).
Sigma Ligands for CNS Disorders
Compounds related to 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-methylpiperidine have been explored for their potential as sigma ligands, with applications in treating central nervous system disorders and neuropathies. This research underscores the therapeutic potential of such compounds in neuropharmacology (Berardi et al., 2003).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(2-methylpiperidin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-12-6-4-5-11-18(12)15(19)16(2,3)20-14-9-7-13(17)8-10-14/h7-10,12H,4-6,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIJLLYEPHOWNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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